Density Increase Versus Non-Fluorinated 4-Bromobiphenyl
The predicted density of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl is 1.624 ± 0.06 g/cm³, which is 74% greater than the experimental density of non-fluorinated 4-bromobiphenyl (0.9327 g/cm³) [1]. This substantial density increase, driven by the four fluorine substituents, indicates fundamentally different molecular packing and intermolecular interactions. For procurement decisions in materials science, this higher density translates to altered molar volumes and solvent compatibility profiles that cannot be replicated by non-fluorinated biphenyl analogs.
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.624 ± 0.06 g/cm³ (predicted) |
| Comparator Or Baseline | 4-Bromobiphenyl (CAS 92-66-0): 0.9327 g/cm³ (experimental) |
| Quantified Difference | +0.691 g/cm³ (+74% relative to comparator) |
| Conditions | Predicted density for target compound (ChemicalBook); experimental density for comparator (CAS Common Chemistry) |
Why This Matters
A 74% density increase relative to the non-fluorinated analog profoundly affects molar volume, formulation behavior, and purification characteristics, making the compound suitable for applications requiring high-density halogenated building blocks.
- [1] CAS Common Chemistry. 4-Bromobiphenyl (CAS 92-66-0). View Source
